molecular formula C17H13N3O3 B12023264 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide

Cat. No.: B12023264
M. Wt: 307.30 g/mol
InChI Key: UTZPMPVEFPROFN-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide is a complex organic compound that features both furan and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide typically involves the condensation of furan-2-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions at the hydrazone nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted furan and naphthalene derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and naphthalene moieties allow the compound to bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This binding can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-Furan-2-ylmethylene-octahydro-inden-1-one
  • 3-Furan-2-ylmethyl-5-naphthalen-1-ylmethylene-2-thioxo-thiazolidin-4-one
  • 2-(5-(2-Nitro-phenyl)-furan-2-ylmethylene)-indan-1,3-dione

Uniqueness

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide is unique due to its combination of furan and naphthalene moieties, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds may not .

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

N'-[(E)-furan-2-ylmethylideneamino]-N-naphthalen-1-yloxamide

InChI

InChI=1S/C17H13N3O3/c21-16(17(22)20-18-11-13-7-4-10-23-13)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-11H,(H,19,21)(H,20,22)/b18-11+

InChI Key

UTZPMPVEFPROFN-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.